

# A Technical Guide to the Dipeptide of L-Methionine and L-Aspartic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methionylaspartic acid*

Cat. No.: *B13850903*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dipeptides, the fundamental units of proteins, are emerging as significant players in biomedical research due to their diverse and specific biological activities. This technical guide offers a comprehensive overview of the dipeptide formed from the covalent linkage of L-methionine and L-aspartic acid. It details the synthesis, physicochemical characteristics, and known biological functions of the two isomeric forms: L-aspartyl-L-methionine (Asp-Met) and L-methionyl-L-aspartic acid (Met-Asp). This document aims to serve as a foundational resource for professionals engaged in peptide-based research and development.

## Physicochemical Properties

The essential physicochemical properties of both L-aspartyl-L-methionine and L-methionyl-L-aspartic acid have been consolidated from established chemical databases and are presented for comparative analysis.

| Property          | L-Aspartyl-L-Methionine<br>(Asp-Met)                                            | L-Methionyl-L-Aspartic<br>Acid (Met-Asp)                             |
|-------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Molecular Formula | C9H16N2O5S                                                                      | C9H16N2O5S                                                           |
| Molecular Weight  | 264.30 g/mol                                                                    | 264.30 g/mol                                                         |
| IUPAC Name        | (2S)-2-amino-4-[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxobutanoic acid | (2S)-2-[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid |
| CAS Number        | 36435-91-3                                                                      | 14595-65-4                                                           |
| Canonical SMILES  | CSCCC(C(=O)O)NC(=O)C(CC(=O)O)N                                                  | CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N                                       |

## Synthesis and Purification

The chemical synthesis of Asp-Met and Met-Asp is readily achievable through established methodologies such as solid-phase peptide synthesis (SPPS) or traditional solution-phase chemistry. The following section provides a generalized protocol for the widely-used Fmoc/tBu SPPS strategy, which can be specifically adapted for the production of these dipeptides.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol delineates the standard procedure for the stepwise assembly of a dipeptide on a solid polymeric support.

- Resin Preparation and First Amino Acid Coupling:
  - Select an appropriate resin based on the desired C-terminal functionality (e.g., 2-chlorotriptyl chloride resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent such as dichloromethane (DCM) for a minimum of 30 minutes.
  - To synthesize Asp-Met, Fmoc-L-Met-OH is the initial amino acid to be anchored to the resin. For Met-Asp, Fmoc-L-Asp(OtBu)-OH is used.

- The coupling of the first Fmoc-protected amino acid to the resin is facilitated by a hindered base, typically diisopropylethylamine (DIPEA).
- N- $\alpha$ -Fmoc Group Removal (Deprotection):
  - The resin is thoroughly washed with dimethylformamide (DMF) to remove excess reagents.
  - The N-terminal Fmoc protecting group is cleaved by treating the resin with a 20% solution of piperidine in DMF for approximately 20-30 minutes.
  - Post-deprotection, the resin is extensively washed with DMF followed by DCM to ensure removal of piperidine and byproducts.
- Peptide Bond Formation (Second Amino Acid Coupling):
  - The subsequent Fmoc-protected amino acid (Fmoc-L-Asp(OtBu)-OH for Asp-Met; Fmoc-L-Met-OH for Met-Asp) is pre-activated. This is achieved using a standard coupling reagent system, for instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole), in the presence of DIPEA.
  - The activated amino acid solution is added to the deprotected resin-bound amino acid, and the reaction is allowed to proceed for 1-2 hours to form the dipeptide.
  - The completion of the coupling reaction is qualitatively monitored using a colorimetric method, such as the Kaiser test.
- Cleavage and Final Deprotection:
  - Following the final coupling step, the terminal Fmoc group is removed as previously described.
  - The completed dipeptide is cleaved from the solid support, and concurrently, the acid-labile side-chain protecting groups (e.g., tert-butyl from aspartic acid) are removed. This is accomplished by treating the peptide-resin with a cleavage cocktail, which is predominantly composed of trifluoroacetic acid (TFA) and includes scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

## Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Sample Preparation: The crude peptide residue obtained after cleavage and precipitation is dissolved in a minimal volume of a solvent mixture, typically water and acetonitrile, suitable for injection.
- Chromatographic Separation:
  - The crude peptide solution is injected onto a preparative reversed-phase C18 column.
  - Elution is performed using a linear gradient of increasing acetonitrile concentration in water. Both mobile phases are typically acidified with 0.1% TFA to improve peak shape and resolution.
  - The column effluent is monitored by UV absorbance, usually at wavelengths between 210 and 220 nm, to detect the peptide backbone.
- Fraction Collection and Purity Analysis: Eluted fractions are collected at regular intervals. The purity of the fractions containing the target peptide is assessed by analytical RP-HPLC and confirmed by mass spectrometry.
- Lyophilization: Fractions meeting the desired purity specifications are pooled and lyophilized (freeze-dried) to yield the final dipeptide as a fluffy, white, solid powder.

## Biological Activities

The body of literature detailing specific biological functions of L-aspartyl-L-methionine and L-methionyl-L-aspartic acid is currently limited. Nevertheless, the known physiological roles of their constituent amino acids, L-aspartic acid and L-methionine, allow for informed hypotheses regarding their potential bioactivities.

## Platelet Aggregation

Research conducted on related tripeptides has provided evidence that molecules containing the Met-Asp sequence may play a role in hemostasis. Specifically, the tripeptides Met-Asp-Phe-NH<sub>2</sub> and Met-Asn-Phe-NH<sub>2</sub> were found to inhibit platelet aggregation induced by various

agonists, including collagen, ADP, and adrenaline.<sup>[1]</sup> Although this study did not report quantitative efficacy data, such as IC<sub>50</sub> values for the Met-Asp dipeptide itself, it points to the Met-Asp moiety as a potentially valuable pharmacophore for anti-platelet agents.<sup>[1]</sup>

## Antioxidant Activity

The sulfur atom in the side chain of methionine makes it susceptible to oxidation, allowing it to function as a potent scavenger of reactive oxygen species (ROS). This intrinsic antioxidant capacity is often conferred to peptides in which it is a constituent. While quantitative antioxidant studies specifically on Asp-Met or Met-Asp are not extensively documented, it is highly probable that these dipeptides possess antioxidant properties that could mitigate oxidative stress.

## Neuroprotective Potential

Both L-aspartic acid and L-methionine are integral to the biochemistry of the central nervous system. L-aspartate functions as an excitatory neurotransmitter, while L-methionine is the metabolic precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the brain. Studies have indicated that dietary restriction of methionine may confer neuroprotective benefits in animal models of Alzheimer's disease.<sup>[2]</sup> The potential for dipeptides composed of these amino acids to act as neuroprotective or neuromodulatory agents remains a compelling area for future research.

## Relevant Pathways and Experimental Workflows

Although specific signaling cascades directly modulated by the L-methionine-L-aspartic acid dipeptide have not yet been identified, the metabolic pathway for methionine biosynthesis, which originates from aspartic acid, provides important biochemical context.

## Biosynthesis of L-Methionine from L-Aspartic Acid

In plant and microbial systems, L-aspartic acid serves as the initial precursor for the de novo synthesis of L-methionine via a well-characterized, multi-enzyme pathway. A simplified schematic of this biosynthetic route is depicted below.



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the L-Methionine biosynthetic pathway from L-Aspartic Acid.

## General Workflow for Dipeptide Synthesis and Bio-Evaluation

The diagram below outlines a standard experimental workflow, from chemical synthesis to biological testing, for a novel dipeptide such as Asp-Met or Met-Asp.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and biological evaluation of dipeptides.

## Conclusion

The dipeptide of L-methionine and L-aspartic acid, existing as either Asp-Met or Met-Asp, represents a structurally simple yet potentially significant bioactive molecule. While comprehensive research into its specific biological activities is still in its nascent stages, the established roles of its constituent amino acids strongly suggest a potential for antioxidant, anti-platelet, and neuromodulatory functions. The synthesis and purification of these dipeptides are straightforward using modern peptide chemistry techniques. This guide highlights the need for further investigation to fully unlock the biological and therapeutic potential of these fundamental biomolecules.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Dipeptide of L-Methionine and L-Aspartic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13850903#a-dipeptide-formed-from-l-methionine-and-l-aspartic-acid-residues>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)